6-Bromo-2,4-dichloro-8-methoxyquinazoline

Lipophilicity Drug-likeness ADME profiling

Medchem teams synthesizing 2,4,6-trisubstituted quinazoline kinase inhibitors need a core intermediate that enables chemoselective sequential functionalization without cross-reactivity. 6-Bromo-2,4-dichloro-8-methoxyquinazoline (CAS 864292-36-4) solves this with three electronically differentiated halogen handles (C4-Cl for SNAr, C6-Br for Suzuki coupling, C2-Cl for orthogonal diversification) and an 8-OMe group for consistent electronic modulation. - C4 > C2 SNAr selectivity enables clean 4-anilino pharmacophore installation (1.0-1.5 equiv amine, DMF, 25-60°C). - C6-Br undergoes Suzuki-Miyaura coupling without competing reaction at C2/C4. - MW 307.96, XLogP3 4.1; stored refrigerated; ships ambient for kilogram-scale handling.

Molecular Formula C9H5BrCl2N2O
Molecular Weight 307.96 g/mol
CAS No. 864292-36-4
Cat. No. B1445579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,4-dichloro-8-methoxyquinazoline
CAS864292-36-4
Molecular FormulaC9H5BrCl2N2O
Molecular Weight307.96 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1N=C(N=C2Cl)Cl)Br
InChIInChI=1S/C9H5BrCl2N2O/c1-15-6-3-4(10)2-5-7(6)13-9(12)14-8(5)11/h2-3H,1H3
InChIKeySKBFVHGHVQYHSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,4-dichloro-8-methoxyquinazoline: Polyhalogenated Building Block


6-Bromo-2,4-dichloro-8-methoxyquinazoline is a tetra-substituted quinazoline derivative (C₉H₅BrCl₂N₂O, MW 307.96 g/mol) bearing three distinct halogen leaving groups (Br at C6; Cl at C2 and C4) and an electron-donating methoxy substituent at C8 . This substitution pattern places it within the privileged quinazoline scaffold class widely exploited in kinase inhibitor drug discovery and heterocyclic synthesis [1]. Unlike simpler dihalogenated quinazolines, the simultaneous presence of bromo, dichloro, and methoxy groups on the same core creates a multi-vector platform enabling sequential, chemoselective transformations without cross-reactivity between positions [2]. The compound is supplied as a research chemical by multiple vendors with typical purity specifications of 95–97%, and is stored under refrigeration .

Why Generic Substitution Fails


Generic substitution fails because no single close analog simultaneously provides (i) three electronically differentiated halogen handles enabling predictable chemoselective sequential functionalization, and (ii) the 8-methoxy group that electronically modulates the quinazoline core. Replacing this compound with 6-bromo-2,4-dichloroquinazoline (CAS 102393-82-8) eliminates the 8-methoxy group, significantly altering LogP (3.53–3.72 vs. 3.71–4.1 for the target) and removing a key electrostatic/steric modulator . Substituting with 2,4-dichloro-8-methoxyquinazoline (CAS 61948-60-5) removes the C6-bromo cross-coupling handle entirely, collapsing the sequential functionalization pathway to only two reactive positions . Using 6,8-dibromo-2,4-dichloroquinazoline (CAS 111218-87-2) introduces a second bromo at C8 in place of the methoxy group, forcing bis-Suzuki coupling without the electronic differentiation that enables true chemoselectivity between C6 and C8 . Even the regioisomer 6-bromo-2,5-dichloro-8-methoxyquinazoline (CAS 1036755-87-9) relocates one chlorine to the C5 position, disrupting the well-characterized C4 > C2 SNAr reactivity hierarchy that underpins established synthetic routes [1]. The quantitative physicochemical and reactivity differences documented below demonstrate that these are not interchangeable intermediates.

Quantitative Differentiation Evidence


Lipophilicity Differentiates from De-Methoxy and De-Bromo Analogs

The target compound exhibits a computed XLogP3 of 4.1, which is substantially higher than both 2,4-dichloro-8-methoxyquinazoline (XLogP3: 2.87–2.95; lacks C6-Br) and 6-bromo-2,4-dichloroquinazoline (ACD/LogP: 3.53–3.72; lacks C8-OMe) [1]. The ~1.2 log unit increase over the de-bromo analog and ~0.4–0.6 log unit increase over the de-methoxy analog place the target compound in a distinct lipophilicity range, which influences membrane permeability, protein binding, and solubility profiles in downstream biological applications . Higher LogP also correlates with greater retention in reverse-phase chromatographic purification, an important practical consideration for process chemistry .

Lipophilicity Drug-likeness ADME profiling Quinazoline building blocks

Three Distinct Halogen Handles Enable Chemoselectivity

Published DFT calculations on 2,4-dichloroquinazoline systems demonstrate that the C4 chlorine exhibits a higher LUMO coefficient than C2, making C4 approximately 2–4× more reactive toward nucleophilic aromatic substitution (SNAr) with amines [1]. In the target compound, this intrinsic C4 > C2 reactivity hierarchy is preserved, while the C6-bromo serves as an orthogonal handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) that is inert under SNAr conditions [2]. The 8-methoxy group further electronically deactivates the benzo ring, subtly modulating the relative reactivity of C6-Br vs. C4-Cl [3]. By contrast, 6-bromo-2,4-dichloroquinazoline (102393-82-8) provides the C4-Cl/C2-Cl/C6-Br triad but lacks the 8-OMe electronic modulation, while 2,4-dichloro-8-methoxyquinazoline (61948-60-5) retains the C4-Cl/C2-Cl/8-OMe arrangement but has no C6 cross-coupling site, limiting functionalization to two sequential SNAr steps . The target compound is thus the minimal structure that simultaneously provides three reactive handles with predictable chemoselectivity plus electronic tuning.

Chemoselective synthesis Sequential functionalization SNAr regioselectivity Cross-coupling handles

Physicochemical Property Comparison with Closest Analogs

The target compound (MW 307.96) occupies a specific molecular weight window between the lighter 2,4-dichloro-8-methoxyquinazoline (MW 229.06) and the heavier 6,8-dibromo-2,4-dichloroquinazoline (MW 356.83), with the regioisomer 6-bromo-2,5-dichloro-8-methoxyquinazoline having identical MW but different chlorine positioning . Boiling point follows the same rank order: 315.9°C (61948-60-5) < 330.2°C (102393-82-8) < 361.6°C (target) < 378.4°C (111218-87-2), consistent with increasing molecular weight and halogen content [1]. The target compound's topological polar surface area (tPSA = 35 Ų) is identical to 2,4-dichloro-8-methoxyquinazoline (tPSA = 35.01) but higher than 6-bromo-2,4-dichloroquinazoline (tPSA = 25.78), reflecting the contribution of the 8-methoxy oxygen . These differences have practical consequences for distillation/purification protocols and solvent selection.

Physicochemical properties Molecular weight differentiation Density and boiling point Quinazoline comparator series

Patent-Associated Intermediate for Dual Kinase Inhibitors

The target compound and its close analogs (including 6-bromo-8-methoxyquinazoline-2,4(1H,3H)-dione, CAS 864293-45-8) are listed among the building block intermediates associated with patent family AU-2014250836 / EP-2984088 / CA-2909310, which claims quinazolines and azaquinazolines as dual inhibitors of the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR signaling pathways . This patent family (priority date 2013-04-12, assigned to a major pharmaceutical entity) describes compounds that co-regulate two of the most frequently dysregulated oncogenic signaling cascades [1]. While the target compound itself is the synthetic precursor rather than the final bioactive molecule, its specific substitution pattern provides the three functionalization vectors required to elaborate the full pharmacophore described in the patent—anilino substitution at C4 via SNAr, heteroaryl/aryl installation at C6 via Suzuki coupling, and retention or further modification of the C8-methoxy group [2]. Neither 6-bromo-2,4-dichloroquinazoline nor 2,4-dichloro-8-methoxyquinazoline individually provides all three vectors.

Kinase inhibitor intermediates Oncology drug discovery Dual pathway inhibition Patent-associated building blocks

Storage Stability Advantage from Methoxy Group

Sigma-Aldrich specifies refrigerator storage (2–8°C) for the target compound, whereas 6-bromo-2,4-dichloroquinazoline requires more stringent storage under inert atmosphere in a freezer at −20°C . This difference likely reflects the stabilizing effect of the 8-methoxy group, which reduces the electron deficiency of the quinazoline core and thereby diminishes susceptibility to hydrolytic degradation at the C4-Cl and C2-Cl positions . The less stringent storage requirement translates to lower procurement and handling costs, reduced risk of degradation during ambient-temperature shipping, and fewer constraints on laboratory workflow . Purity specifications from major vendors are comparable: 95% (Sigma-Aldrich/Synthonix) and 97% (Chemenu), with both suppliers providing certificates of analysis .

Chemical stability Storage conditions Procurement specifications Quinazoline handling

Recommended Application Scenarios


Sequential Derivatization of Kinase Inhibitor Scaffolds

Medicinal chemistry teams synthesizing 2,4,6-trisubstituted quinazoline kinase inhibitors should prioritize this compound as the central intermediate. The C4-Cl undergoes selective SNAr with amines (1.0–1.5 equiv, DMF, 25–60°C) to install the 4-anilino pharmacophore without competing reaction at C6-Br [1]. The C2-Cl can then be functionalized via a second SNAr or transition-metal-catalyzed coupling under conditions orthogonal to the remaining C6-Br handle. Finally, the C6-Br is elaborated via Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to introduce the C6 substituent, completing the trisubstituted kinase inhibitor scaffold [2]. This three-step sequence exploits the full chemoselectivity profile (Evidence Item 2) and aligns with the dual RAS/PI3K pathway inhibitor patent precedent (Evidence Item 4). The 8-methoxy group remains intact throughout, providing consistent electronic modulation at each step [3].

Fragment Library Synthesis for FBLD and HTS

For fragment-based lead discovery (FBLD) programs, this compound serves as an ideal parent scaffold for generating diverse 2,4,6-trisubstituted quinazoline libraries. The differential reactivity of the three halogen handles (C4-Cl for amination, C6-Br for cross-coupling, C2-Cl for orthogonal diversification) enables parallel library synthesis where each position can be independently varied [1]. The XLogP3 of 4.1 and MW of 307.96 place derived fragments in a favorable property space for lead-like compounds, while the 8-methoxy group provides a consistent hydrogen bond acceptor that can engage kinase hinge regions [2]. The less stringent storage requirements (refrigerator vs. freezer) facilitate high-throughput automated dispensing and library management (Evidence Item 5) [3].

Route Scouting for Dual Pathway Inhibitor Candidates

Industrial process chemistry groups developing scalable routes to dual-pathway inhibitors claimed in the AU-2014250836 patent family should evaluate this compound as the key intermediate for late-stage diversification [1]. The three differentiable reactive handles allow convergent synthetic strategies where the C4, C2, and C6 substituents are introduced in a controlled sequence, minimizing protecting group chemistry and improving overall yield. The target compound's physical properties—boiling point 361.6°C, density 1.77 g/cm³, ambient-temperature shipping—are compatible with kilogram-scale handling in pilot plant settings [2]. The LogP of ~3.7–4.1 facilitates extractive workup between aqueous and organic phases, a practical advantage over the more polar 2,4-dichloro-8-methoxyquinazoline (LogP 2.87–2.95) which may partition less efficiently [3].

Methodology Development for Chemoselective Heterocycle Functionalization

Academic and industrial methodology groups investigating chemoselective functionalization of polyhalogenated N-heterocycles can use this compound as a model substrate to study the interplay between halogen type, position, and electronic effects on reaction selectivity [1]. The simultaneous presence of Br (C6), Cl (C2 and C4), and OMe (C8) substituents on a single quinazoline core provides a well-defined system for probing the relative rates of SNAr vs. cross-coupling at each position under varying conditions (catalyst, ligand, solvent, temperature) [2]. The well-characterized C4 > C2 SNAr selectivity (DFT-validated) and the orthogonal C6-Br cross-coupling reactivity make this compound a superior probe substrate compared to 6,8-dibromo-2,4-dichloroquinazoline, where the lack of electronic differentiation between C6-Br and C8-Br leads to non-selective bis-functionalization that complicates mechanistic analysis [3].

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